3-(4-chlorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridyl group, and an isoxazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Pyridyl Group: The pyridyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 3-pyridyl ketone: Shares the chlorophenyl and pyridyl groups but lacks the isoxazole ring.
3-(4-chlorophenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrazone: A derivative with a hydrazone group.
Uniqueness
The presence of the isoxazole ring in this compound distinguishes it from similar compounds
Properties
Molecular Formula |
C15H12ClN3O2 |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C15H12ClN3O2/c16-11-5-3-10(4-6-11)13-8-14(21-19-13)15(20)18-12-2-1-7-17-9-12/h1-7,9,14H,8H2,(H,18,20) |
InChI Key |
TUYCBMZYVXTNEZ-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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